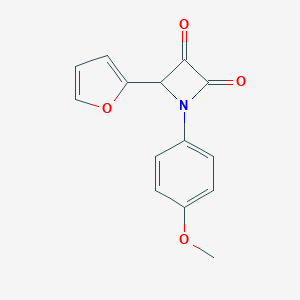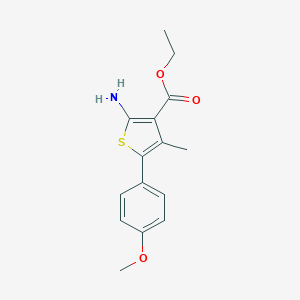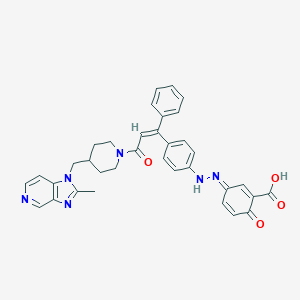
Dersalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dersalazine is a chemical compound that belongs to the class of hydrazones. It has been extensively researched for its potential therapeutic applications, particularly in the field of cancer treatment. The compound has shown promising results in preclinical studies, and its mechanism of action has been thoroughly investigated.
Mecanismo De Acción
The mechanism of action of dersalazine involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation, cell survival, and proliferation. Dersalazine inhibits the activation of NF-κB by blocking the phosphorylation of its inhibitor protein, IκBα. This leads to the suppression of pro-inflammatory and pro-survival genes, resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Dersalazine has been shown to have a number of biochemical and physiological effects. The compound exhibits potent anti-inflammatory and antioxidant properties, which have been attributed to its ability to inhibit the NF-κB pathway. Dersalazine has also been shown to induce apoptosis in cancer cells, which is likely due to its ability to inhibit the activation of NF-κB.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dersalazine has a number of advantages for lab experiments. The compound is relatively easy to synthesize and purify, and its mechanism of action has been well-characterized. Dersalazine has also been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines. However, there are also some limitations to using dersalazine in lab experiments. The compound has not yet been tested in clinical trials, and its toxicity profile has not been fully characterized.
Direcciones Futuras
There are a number of potential future directions for research on dersalazine. One area of interest is the development of new derivatives of the compound that exhibit improved pharmacological properties. Another area of interest is the investigation of dersalazine's potential as a therapeutic agent for other diseases, such as autoimmune disorders. Additionally, further research is needed to fully characterize the toxicity profile of dersalazine and to investigate its potential for use in clinical trials.
Métodos De Síntesis
The synthesis of dersalazine involves the reaction of hydrazine hydrate with 5-nitro-2-furaldehyde. The resulting product is then subjected to a series of purification steps to obtain pure dersalazine. The synthesis process has been optimized to yield high purity and yield.
Aplicaciones Científicas De Investigación
Dersalazine has been extensively researched for its potential therapeutic applications, particularly in the field of cancer treatment. Preclinical studies have shown that the compound exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. The compound has also been shown to have anti-inflammatory and antioxidant properties.
Propiedades
Número CAS |
188913-58-8 |
|---|---|
Nombre del producto |
Dersalazine |
Fórmula molecular |
C35H32N6O4 |
Peso molecular |
600.7 g/mol |
Nombre IUPAC |
2-hydroxy-5-[[4-[(Z)-3-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3-oxo-1-phenylprop-1-enyl]phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C35H32N6O4/c1-23-37-31-21-36-16-13-32(31)41(23)22-24-14-17-40(18-15-24)34(43)20-29(25-5-3-2-4-6-25)26-7-9-27(10-8-26)38-39-28-11-12-33(42)30(19-28)35(44)45/h2-13,16,19-21,24,42H,14-15,17-18,22H2,1H3,(H,44,45)/b29-20-,39-38? |
Clave InChI |
PYDDRGVUBLLKNK-CMPAXRDWSA-N |
SMILES isomérico |
CC1=NC2=C(N1CC3CCN(CC3)C(=O)/C=C(/C4=CC=CC=C4)\C5=CC=C(C=C5)N/N=C/6\C=CC(=O)C(=C6)C(=O)O)C=CN=C2 |
SMILES |
CC1=NC2=C(N1CC3CCN(CC3)C(=O)C=C(C4=CC=CC=C4)C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O)C=CN=C2 |
SMILES canónico |
CC1=NC2=C(N1CC3CCN(CC3)C(=O)C=C(C4=CC=CC=C4)C5=CC=C(C=C5)NN=C6C=CC(=O)C(=C6)C(=O)O)C=CN=C2 |
Sinónimos |
DERSALAZINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid](/img/structure/B66354.png)

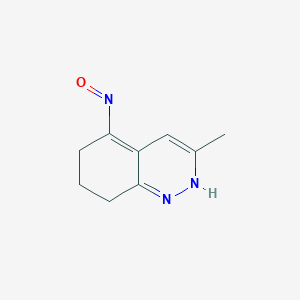

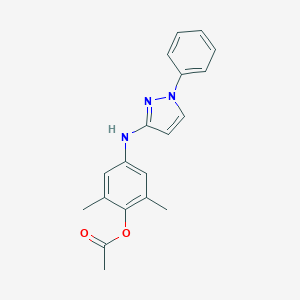
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B66366.png)

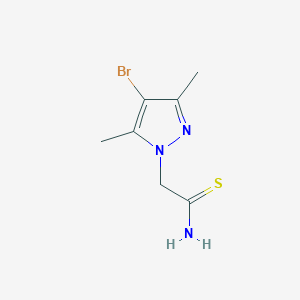
![octahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5-dione](/img/structure/B66374.png)
